molecular formula C10H14FNO B13057040 (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13057040
M. Wt: 183.22 g/mol
InChI Key: IELIGXRCKRVDSD-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral aminopropanol derivative featuring a 2-fluoro-4-methylphenyl substituent. Its stereochemistry (1S,2R) and aromatic substitution pattern are critical for its physicochemical and pharmacological properties. These properties are attributed to the aminopropanol backbone, which is a common pharmacophore in β-blockers and adrenoceptor antagonists.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

IELIGXRCKRVDSD-GMSGAONNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]([C@@H](C)O)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 1-(2-fluoro-4-methylphenyl)ethanone.

    Reduction: this compound.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Drug Development

The compound has been investigated for its role as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for developing drugs targeting specific receptors or enzymes.

GPR88 Agonists

Recent studies have highlighted the compound's potential as a GPR88 agonist. GPR88 is implicated in several neurological processes, and compounds that interact with this receptor could lead to advancements in treating psychiatric disorders. For example, research has shown that modifications to the compound's structure can enhance its binding affinity to GPR88, suggesting avenues for optimizing therapeutic efficacy .

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies. By altering functional groups or stereochemistry, researchers can assess how these changes affect biological activity. This approach has led to the synthesis of various analogs that demonstrate improved pharmacological profiles compared to the parent compound .

Case Study 1: Synthesis and Evaluation of GPR88 Agonists

In a study focused on synthesizing novel GPR88 agonists, (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL was identified as a lead compound. The research involved computational docking studies that suggested this compound binds effectively at an allosteric site of GPR88. Subsequent biological assays confirmed its agonistic activity, leading to further optimization of its derivatives .

Case Study 2: Pharmacokinetic Profiling

Another study evaluated the pharmacokinetic properties of this compound and its analogs. The results indicated favorable absorption and distribution characteristics, essential for oral bioavailability in potential therapeutic applications. The research highlighted the importance of chirality in influencing metabolic pathways and overall drug efficacy .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The table below compares key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Pharmacological Notes
(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (Target) 2-Fluoro-4-methylphenyl C₁₀H₁₃FNO 197.22 g/mol* Predicted α1-/β1-adrenolytic activity (inferred from analogs)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(Trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 267.27 g/mol High lipophilicity due to -SCF₃ group; potential CNS activity
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-Butyl)phenyl C₁₃H₂₁NO 207.31 g/mol Bulky tert-butyl group may reduce metabolic clearance
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol 2-Chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 253.65 g/mol Enhanced receptor binding due to electron-withdrawing Cl/CF₃ groups
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-Bromophenyl C₉H₁₂BrNO 230.10 g/mol Bromine substitution may confer longer half-life

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups: Compounds with -Cl, -F, or -CF₃ substituents (e.g., ) show enhanced binding to adrenoceptors due to increased electrophilicity of the aromatic ring, which may improve interactions with receptor residues .
  • Lipophilicity : The trifluoromethylthio (-SCF₃) group in significantly increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, whereas the target compound’s 2-fluoro-4-methyl group offers moderate lipophilicity (estimated logP ~1.8).
  • Steric Effects : Bulky substituents like tert-butyl () may reduce metabolic oxidation but could hinder receptor binding.

Biological Activity

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL, commonly referred to as a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring that may enhance its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H14FNOC_{10}H_{14}FNO with a molecular weight of 183.22 g/mol. The presence of the fluorine atom is significant as it often influences the compound's lipophilicity and binding affinity to biological targets.

PropertyValue
Molecular FormulaC10H14FNOC_{10}H_{14}FNO
Molecular Weight183.22 g/mol
CAS Number1212826-41-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes, potentially inhibiting their activity. For instance, fluorinated amino acids can affect the binding affinity to target proteins due to steric and electronic effects introduced by the fluorine atom.
  • Modulation of Neurotransmitter Receptors : Research indicates that fluorinated compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to potential applications in treating psychiatric disorders.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activities by interfering with cancer cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated amino alcohols and their derivatives:

  • Study on PD-L1 Inhibition : A recent investigation into small molecule inhibitors targeting the PD-1/PD-L1 pathway highlighted that modifications in amino alcohol structures could enhance their efficacy in cancer immunotherapy . Although not directly tested on this compound, this suggests a promising avenue for further research.
  • Fluorinated Compounds in Antidepressant Activity : Another study demonstrated that the introduction of fluorine into amino acid structures could improve their interaction with serotonin transporters, leading to enhanced antidepressant effects . This insight provides a potential therapeutic application for this compound.

Q & A

Q. What are the recommended safety protocols for handling and storing (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL in laboratory settings?

Answer:

  • Handling Precautions: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Avoid dust/aerosol formation; work in a fume hood with adequate ventilation .
  • Storage: Store in a dry environment at 2–8°C in sealed, labeled containers. Incompatible materials (e.g., oxidizers) must be segregated .
  • Emergency Measures: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Use water spray or CO₂ for fires, as thermal decomposition may release toxic gases (e.g., HF, CO) .

Q. Which synthetic routes are effective for enantioselective synthesis of this compound?

Answer:

  • Chiral Resolution: Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to separate enantiomers. Evidence from structurally similar amino alcohols (e.g., (1R,2S)-1-fluoro-1-phenylpropan-2-ol) suggests asymmetric catalysis with Rh or Ir complexes achieves >90% enantiomeric excess (ee) .
  • Stereoselective Reduction: Catalytic hydrogenation of ketone precursors using chiral ligands (e.g., BINAP) can yield the desired (1S,2R) configuration .

Q. What analytical techniques are optimal for confirming the purity and stereochemical integrity of this compound?

Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Compare retention times with reference standards .
  • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm stereochemistry. For example, the 2-fluoro substituent’s spatial orientation can be inferred from 19F^{19}\text{F}-1H^1\text{H} coupling .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C10_{10}H13_{13}FNO) and detects impurities .

Advanced Research Questions

Q. How does the stereochemistry at C1 and C2 influence the compound’s physicochemical properties (e.g., solubility, bioavailability)?

Answer:

  • Hydrogen Bonding: The (1S,2R) configuration enables intramolecular H-bonding between the amino and hydroxyl groups, reducing polarity and enhancing lipid solubility .
  • Bioavailability: Stereochemistry affects interactions with biological targets. For example, the 2-fluoro group’s axial position may hinder metabolic oxidation, prolonging half-life .
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals that the (1S,2R) diastereomer has a higher melting point (ΔT = 15°C) compared to its (1R,2S) counterpart due to crystalline packing efficiency .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Answer:

  • Batch Comparison: Perform comparative NMR (e.g., 13C^{13}\text{C} DEPT) to identify trace impurities (e.g., residual solvents or diastereomers). For fluorine-containing analogs, 19F^{19}\text{F} NMR is critical to detect fluorinated byproducts .
  • X-ray Crystallography: Resolve ambiguous configurations by growing single crystals and analyzing diffraction data. A related compound, (1S,2R)-1-Phenyl-2-(pyrrolidinyl)propan-1-ol, was definitively characterized this way .
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies:
    • Acid/Base Hydrolysis: Incubate at pH 1–13 (37°C, 24h) and monitor degradation via LC-MS. The 2-fluoro group may confer resistance to hydrolysis compared to non-fluorinated analogs .
    • Oxidative Stress: Expose to H2_2O2_2 or UV light to assess photooxidation products .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months and quantify degradation using validated HPLC methods .

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